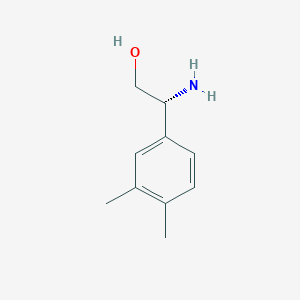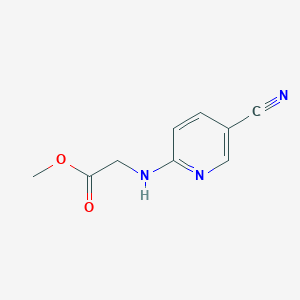
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a pyrazole ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole typically involves multiple steps. One common route starts with the preparation of 5-bromo-1-benzofuran-2-carbonyl chloride. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzofuran ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The conditions for these reactions vary but often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-1-benzofuran-2-carbonyl chloride
- 1,3-dimethyl-1H-pyrazole
Uniqueness
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is unique due to its combined structural features of a brominated benzofuran ring and a dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C14H11BrN2O2 |
|---|---|
Poids moléculaire |
319.15 g/mol |
Nom IUPAC |
(5-bromo-1-benzofuran-2-yl)-(2,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-5-11(17(2)16-8)14(18)13-7-9-6-10(15)3-4-12(9)19-13/h3-7H,1-2H3 |
Clé InChI |
KTTYTARBKSVFEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


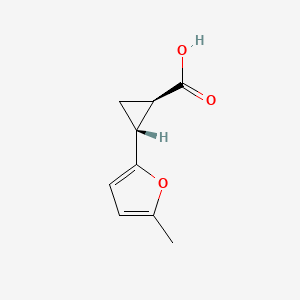

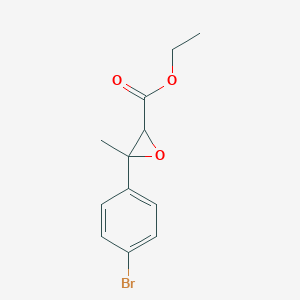

![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
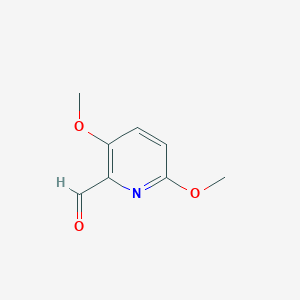

![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)

![2-[(4-fluoro-3-nitrophenyl)amino]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B13575361.png)

